

Spectroscopic Profile of 3-Chloro-2-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-methylbenzoic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Chloro-2-methylbenzoic acid**, a compound of interest in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule.

Chemical Structure and Properties

- IUPAC Name: **3-Chloro-2-methylbenzoic acid**
- Synonyms: 3-Chloro-2-toluic acid
- Chemical Formula: C₈H₇ClO₂[\[1\]](#)
- Molecular Weight: 170.59 g/mol [\[1\]](#)
- Melting Point: 163-166 °C[\[2\]](#)
- Appearance: White to off-white crystalline powder[\[1\]](#)

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Chloro-2-methylbenzoic acid** based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3-Chloro-2-methylbenzoic acid**, the spectra are typically recorded in a deuterated solvent such as DMSO-d₆.^[3]^[4]

Table 1: ¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0	singlet, broad	1H	-COOH
7.8 - 7.9	doublet	1H	Aromatic H (H-6)
7.5 - 7.6	doublet	1H	Aromatic H (H-4)
7.3 - 7.4	triplet	1H	Aromatic H (H-5)
2.4 - 2.5	singlet	3H	-CH ₃

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppm	Assignment
~167	-COOH
~138	Aromatic C (C-2)
~135	Aromatic C (C-3)
~132	Aromatic C (C-1)
~131	Aromatic C (C-6)
~129	Aromatic C (C-4)
~127	Aromatic C (C-5)
~16	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid **3-Chloro-2-methylbenzoic acid** is often obtained using a potassium bromide (KBr) pellet.[\[5\]](#)

Table 3: IR Absorption Data (Expected)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1550-1600	Medium	C=C stretch (Aromatic ring)
1210-1320	Medium	C-O stretch
700-800	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data (Expected)

m/z Ratio	Relative Intensity (%)	Assignment
170/172	High (isotope pattern)	[M] ⁺ (Molecular ion)
153/155	Moderate	[M-OH] ⁺
125/127	Moderate	[M-COOH] ⁺
91	High	Tropylium ion fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Chloro-2-methylbenzoic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the range of -2 to 15 ppm.
 - Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
 - Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the range of 0 to 200 ppm.
- Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensity for all carbons.
- Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **3-Chloro-2-methylbenzoic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

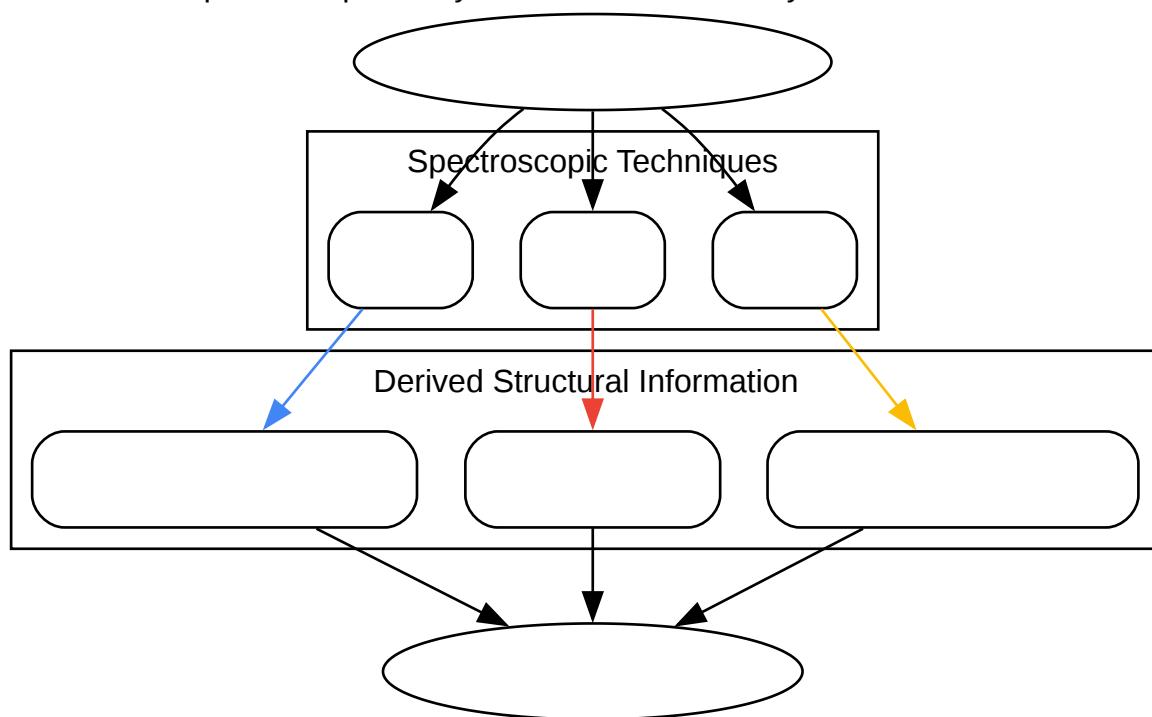
Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of **3-Chloro-2-methylbenzoic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Data Acquisition (EI Mode):
 - Bombard the vaporized sample with a beam of electrons (typically 70 eV).
 - Scan a mass range appropriate for the compound (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$) and analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of **3-Chloro-2-methylbenzoic acid**.

Spectroscopic Analysis of 3-Chloro-2-methylbenzoic Acid

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Caption: Workflow of spectroscopic analysis.

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